molecular formula C11H20O6 B14259223 Diethyl 3-(methoxymethoxy)pentanedioate CAS No. 161952-03-0

Diethyl 3-(methoxymethoxy)pentanedioate

Cat. No.: B14259223
CAS No.: 161952-03-0
M. Wt: 248.27 g/mol
InChI Key: DLAGNIFQLGJPLQ-UHFFFAOYSA-N
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Description

Diethyl 3-(methoxymethoxy)pentanedioate is an organic compound with the molecular formula C11H20O6. It is a diester derivative of pentanedioic acid, featuring a methoxymethoxy group attached to the third carbon of the pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-(methoxymethoxy)pentanedioate can be synthesized through the esterification of 3-(methoxymethoxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid to yield the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(methoxymethoxy)pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3-(methoxymethoxy)pentanedioic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 3-(methoxymethoxy)pentanedioic acid.

    Reduction: 3-(methoxymethoxy)pentanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-(methoxymethoxy)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-(methoxymethoxy)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the methoxymethoxy moiety provide sites for chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pentanedioate: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    Dimethyl 3-(methoxymethoxy)pentanedioate: Similar structure but with methyl esters instead of ethyl esters, affecting its physical properties and reactivity.

    Diethyl 2-(methoxymethoxy)pentanedioate: The methoxymethoxy group is attached to the second carbon, leading to different reactivity patterns.

Uniqueness

Diethyl 3-(methoxymethoxy)pentanedioate is unique due to the presence of the methoxymethoxy group at the third carbon, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications in synthesis and research that are not possible with other similar compounds.

Properties

CAS No.

161952-03-0

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

diethyl 3-(methoxymethoxy)pentanedioate

InChI

InChI=1S/C11H20O6/c1-4-15-10(12)6-9(17-8-14-3)7-11(13)16-5-2/h9H,4-8H2,1-3H3

InChI Key

DLAGNIFQLGJPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)OCOC

Origin of Product

United States

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